Cas no 2167401-00-3 (Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate)

Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a thiazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the amino and ester functional groups, make it a versatile intermediate for constructing heterocyclic compounds and bioactive molecules. The 2-methylpropyl substituent enhances lipophilicity, potentially improving membrane permeability in drug development applications. This compound is particularly valuable in medicinal chemistry for the design of thiazole-based scaffolds, which are prevalent in antimicrobial, anti-inflammatory, and anticancer agents. Its stability under standard laboratory conditions and compatibility with common synthetic methodologies further underscore its practicality as a building block in fine chemical synthesis.
Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate structure
2167401-00-3 structure
Product Name:Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
CAS No:2167401-00-3
MF:C10H16N2O2S
MW:228.311241149902
CID:5760471
PubChem ID:165723451
Update Time:2025-05-20

Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2167401-00-3
    • ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
    • EN300-1458393
    • Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C10H16N2O2S/c1-4-14-9(13)8-7(5-6(2)3)15-10(11)12-8/h6H,4-5H2,1-3H3,(H2,11,12)
    • InChI Key: OBFRHVXIBLGFGH-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(C(=O)OCC)=C1CC(C)C

Computed Properties

  • Exact Mass: 228.09324893g/mol
  • Monoisotopic Mass: 228.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 93.4Ų

Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate Pricemore >>

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Additional information on Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate: A Comprehensive Overview

Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate, also known by its CAS number 2167401-00-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiazole ring system, an ethyl ester group, and a substituted amino group, making it a versatile molecule for various chemical modifications and functionalizations.

The thiazole ring system is a heterocyclic aromatic structure consisting of sulfur and nitrogen atoms. This unique arrangement imparts stability and reactivity to the molecule, enabling it to participate in a wide range of chemical reactions. The presence of the ethyl ester group further enhances the compound's solubility and bioavailability, which are critical factors in drug design. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and antimicrobial properties.

One of the most promising applications of Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate lies in its ability to serve as a building block for more complex structures. Researchers have demonstrated that this compound can undergo various transformations, such as nucleophilic substitutions, Michael additions, and cyclizations, to yield biologically active compounds. For instance, the substitution of the ethyl ester group with other functional groups has been shown to significantly alter the pharmacokinetic properties of the resulting molecules.

Moreover, the amino group present in this compound plays a crucial role in its reactivity and functionality. The amino group can act as a nucleophile or undergo various modifications to introduce additional functional groups. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are highly valuable in medicinal chemistry for studying stereochemical effects on biological activity.

The synthesis of Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step processes that combine principles from organic synthesis and catalysis. Key steps often include the formation of the thiazole ring through condensation reactions between thiols and aldehydes or ketones. Subsequent modifications involve introducing substituents at specific positions on the ring to achieve the desired structure. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions.

In terms of biological activity, Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has shown potential as an anti-inflammatory agent. Studies have demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to scavenge free radicals suggests that it may also exhibit antioxidant properties, making it a candidate for combating oxidative stress-related diseases.

Another area where this compound has garnered attention is its potential role in antimicrobial therapy. Recent research has revealed that certain derivatives of Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate exhibit potent activity against Gram-positive and Gram-negative bacteria. These findings underscore its potential as a lead compound for developing new antibiotics or adjuvants in existing therapeutic regimens.

From an environmental standpoint, Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has been evaluated for its biodegradability and eco-toxicity. Initial studies indicate that under controlled conditions, this compound undergoes microbial degradation without posing significant risks to aquatic ecosystems. However, further research is required to fully understand its environmental impact under various conditions.

In conclusion, Ethyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate (CAS No: 2167401-00-3) stands out as a versatile and promising compound with applications spanning organic synthesis, pharmaceutical research, and environmental science. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel bioactive molecules with therapeutic potential. As research continues to uncover new aspects of its properties and applications

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